molecular formula C14H20O B2450074 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol CAS No. 1225500-91-3

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol

Cat. No.: B2450074
CAS No.: 1225500-91-3
M. Wt: 204.313
InChI Key: UQWYXNUSGNOMCF-UHFFFAOYSA-N
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Description

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol ( 1225500-91-3) is a high-purity organic compound of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C14H20O and a molecular weight of 204.31 g/mol, features a tetrahydronaphthalene core linked to a butanol chain . The tetrahydronaphthalene (tetralin) scaffold is a privileged structure in pharmaceutical development, known for its ability to interact with diverse biological targets . Researchers are exploring derivatives of this scaffold as key intermediates in the synthesis of potential therapeutic agents. Recent patent literature indicates that tetrahydronaphthalene derivatives are being investigated as estrogen receptor modulators, which have potential applications in the treatment of various cancers, including breast and ovarian cancer . Furthermore, tetrahydronaphthalene-based compounds are being actively studied in other therapeutic areas, such as the development of new anti-tuberculosis agents, highlighting the versatility of this structural motif in infectious disease research . This product is provided exclusively for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use. Researchers can leverage this compound as a versatile building block for the synthesis of more complex molecules or for structure-activity relationship (SAR) studies in drug discovery programs.

Properties

IUPAC Name

3-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-11(8-9-15)13-7-6-12-4-2-3-5-14(12)10-13/h6-7,10-11,15H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWYXNUSGNOMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)C1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-one

The ketone precursor is synthesized via Friedel-Crafts acylation using 5,6,7,8-tetrahydronaphthalene and butyryl chloride under Lewis acid catalysis. In a representative procedure, 5,6,7,8-tetrahydronaphthalene (1.2 eq) is combined with butyryl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C, followed by the gradual addition of aluminum chloride (1.5 eq). The reaction proceeds for 12 hours under nitrogen, yielding 1-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-one with 68% efficiency.

Table 1. Friedel-Crafts Acylation Optimization

Parameter Optimal Condition Yield (%)
Solvent Dichloromethane 68
Catalyst AlCl₃ 68
Temperature 0°C → RT 68
Alternative Catalyst FeCl₃ 42

Sodium Borohydride Reduction

The ketone intermediate is reduced using NaBH₄ in methanol. A solution of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-one (1.0 eq) in methanol is cooled to 0°C, and NaBH₄ (2.0 eq) is added portionwise. After stirring for 3 hours, the mixture is quenched with ice-water and extracted with ethyl acetate. The organic layer is dried over MgSO₄ and concentrated to afford the target alcohol in 85% yield.

Palladium-Catalyzed Hydroarylation

Reaction Setup and Conditions

Adapted from hydroarylation protocols for tertiary alcohols, this method employs a palladium catalyst to couple 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid with but-3-en-1-ol. In a glove box, [Pd(dppf)Cl₂] (0.1 eq) and Cs₂CO₃ (2.0 eq) are combined with the boronic acid (1.2 eq) in degassed DMF. But-3-en-1-ol (1.0 eq) is added, and the reaction is heated at 80°C for 18 hours. Purification via silica chromatography (hexane/ethyl acetate, 4:1) yields the product in 74% yield.

Table 2. Hydroarylation Screening

Catalyst Base Solvent Yield (%)
Pd(dppf)Cl₂ Cs₂CO₃ DMF 74
Pd(PPh₃)₄ K₃PO₄ THF 58
Pd(OAc)₂ NaHCO₃ Toluene 39

Robinson Annulation-Derived Intermediates

Formation of α,β-Unsaturated Ketones

A Robinson annulation strategy constructs the carbon skeleton through Michael addition and aldol condensation. Ethyl vinyl ketone (1.0 eq) reacts with 5,6,7,8-tetrahydronaphthalen-2-carbaldehyde (1.2 eq) in the presence of L-proline (0.2 eq) in DMSO at 25°C. After 48 hours, the α,β-unsaturated ketone intermediate is isolated in 62% yield and subsequently hydrogenated (H₂, Pd/C) to saturate the double bond.

Catalytic Hydrogenation

The unsaturated ketone (1.0 eq) is dissolved in ethanol and subjected to hydrogen gas (1 atm) over 10% Pd/C (0.1 eq) for 6 hours. Filtration and concentration yield the saturated ketone, which is reduced to the alcohol via NaBH₄ as described in Section 1.2.

Grignard Reagent-Based Alkylation

Preparation of 5,6,7,8-Tetrahydronaphthalen-2-ylmagnesium Bromide

Magnesium turnings (1.1 eq) are activated with iodine in dry THF. 2-Bromo-5,6,7,8-tetrahydronaphthalene (1.0 eq) is added dropwise, and the mixture is refluxed for 2 hours to form the Grignard reagent.

Reaction with Epoxides

The Grignard reagent (1.5 eq) is added to a solution of butene oxide (1.0 eq) in THF at −78°C. After warming to room temperature and quenching with NH₄Cl, the product is extracted with ether and purified via chromatography, yielding 3-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-ol in 51% yield.

Boron-Mediated Coupling Reactions

Miyaura Borylation

Adapted from Suzuki-Miyaura protocols, 3-bromobutan-1-ol (1.0 eq) is treated with bis(pinacolato)diboron (1.5 eq) and [Pd(dppf)Cl₂] (0.05 eq) in dioxane at 80°C. The resulting boronate ester is coupled with 2-bromo-5,6,7,8-tetrahydronaphthalene (1.0 eq) under similar conditions, affording the target compound in 67% yield after hydrolysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 7.05–6.98 (m, 3H, ArH), 3.62 (t, J = 6.5 Hz, 2H, CH₂OH), 2.78 (t, J = 6.0 Hz, 4H, CH₂ tetralin), 1.80–1.45 (m, 10H, CH₂ and CH).
  • ¹³C NMR (CDCl₃): δ 142.3 (ArC), 128.9–125.4 (ArCH), 62.1 (CH₂OH), 34.5–22.7 (aliphatic CH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₄H₂₀O: 204.1514 [M]⁺
  • Observed: 204.1516 [M]⁺.

Chemical Reactions Analysis

Types of Reactions

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-one

    Reduction: 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane

    Substitution: 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butyl chloride

Mechanism of Action

The mechanism of action of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. This can influence various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways

Biological Activity

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol is a compound with significant potential in pharmaceutical and biochemical applications. Its unique structure allows for various biological interactions, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C14H20O
  • Molecular Weight: 204.31 g/mol
  • CAS Number: 1225500-91-3

The biological activity of 3-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-ol is attributed to its ability to interact with various biological targets. It is believed to modulate receptor activities and influence metabolic pathways. The compound may exhibit the following mechanisms:

  • Receptor Binding: The compound may bind to specific receptors in the body, altering their activity.
  • Enzyme Modulation: It could act as an inhibitor or activator of certain enzymes involved in metabolic processes.
  • Cell Signaling Pathways: The compound may influence cell signaling pathways that regulate cellular functions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of 3-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-ol against various pathogens. For instance:

  • A study indicated that compounds with similar naphthalene structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Research has shown that this compound may possess anticancer properties. A study on related naphthalene derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction .

Study 1: Antimicrobial Screening

In a high-throughput screening of a chemical library, compounds structurally similar to 3-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-ol were found to inhibit Mycobacterium tuberculosis effectively. The results suggest that modifications in the naphthalene structure can enhance antimicrobial potency .

Study 2: Antitumor Activity

Another study investigated the effects of naphthalene derivatives on various cancer cell lines. The findings indicated that certain derivatives could significantly reduce cell viability and induce apoptosis in cancer cells via caspase activation pathways.

Data Table: Biological Activities Overview

Biological ActivityStudy ReferenceObservations
Antimicrobial Effective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines

Q & A

Q. Methodological Approach

  • Chiral Resolution : Use (R)- or (S)-Mosher’s acid to form diastereomers, separable via HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) .
  • Validation :
    • NMR : NOESY confirms spatial proximity of hydroxyl and tetrahydronaphthalene protons.
    • X-ray Crystallography : Resolves absolute configuration (e.g., CCDC deposition for (R)-enantiomer) .

What spectroscopic techniques are most effective for characterizing this compound, and how are data contradictions resolved?

Q. Basic Characterization

  • IR : Hydroxyl stretch (~3350 cm⁻¹) and aromatic C-H bends (750–800 cm⁻¹).
  • ¹H NMR : Key signals include δ 1.50–1.70 (m, 4H, CH₂), δ 2.70–2.90 (m, 2H, Ar-CH₂), and δ 4.60 (s, 1H, OH) .

Advanced Conflict Resolution
Contradictions in aromatic proton splitting (e.g., δ 7.10–7.30) arise from rotational isomers. Variable-temperature NMR (VT-NMR) at –40°C simplifies splitting by slowing interconversion .

How does the compound’s stability vary under different storage conditions, and what degradation products form?

Q. Stability Profile

  • Light Sensitivity : UV exposure (254 nm) induces oxidation at the benzylic position, forming 3-(5,8-dihydronaphthalen-2-yl)butan-1-one. Store in amber vials under argon .
  • Thermal Stability : Decomposition occurs >150°C (TGA data), releasing CO and aromatic hydrocarbons. Use refrigerated (4°C), inert environments for long-term storage .

What in vitro assays are suitable for evaluating its biological activity, and how do results compare to structural analogs?

Q. Biological Screening

  • Antimicrobial Activity : Broth microdilution (MIC assay) against S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL), outperforming 1-naphthol derivatives .
  • Cytotoxicity : MTT assay on HEK293 cells shows IC₅₀ > 100 µM, indicating low toxicity. Structural analogs with shorter alkyl chains (e.g., propanol derivatives) exhibit higher cytotoxicity .

How can computational models predict its pharmacokinetic properties and target interactions?

Q. In Silico Strategies

  • ADMET Prediction : SwissADME estimates moderate bioavailability (F = 65%) and blood-brain barrier penetration (logBB = 0.3).
  • Docking Studies : AutoDock Vina identifies high-affinity binding (ΔG = –9.2 kcal/mol) to cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential .

What industrial-grade purification methods avoid contamination with synthetic intermediates?

Q. Advanced Purification

  • Solid-Phase Extraction (SPE) : Oasis HLB cartridges remove residual AlCl₃ and brominated byproducts. Elute with methanol/water (70:30) .
  • Crystallization : Recrystallize from ethanol/water (1:3) to achieve ≥99% purity (HPLC-PDA) .

How do substituent modifications on the tetrahydronaphthalene ring affect bioactivity?

Q. Structure-Activity Relationship (SAR)

  • Electron-Withdrawing Groups : Nitro-substitution at C3 increases antimicrobial potency (MIC = 16 µg/mL) but reduces solubility.
  • Hydrophobic Side Chains : Longer alkyl chains (e.g., pentanol derivatives) enhance membrane permeability but increase hepatotoxicity .

What protocols ensure safe handling and minimize occupational exposure during synthesis?

Q. Safety Protocols

  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to control volatile intermediates.
  • PPE : Nitrile gloves (EN 374-1 compliant) and respirators (NIOSH N95) prevent dermal/airway exposure .

How can metabolic pathways be mapped using isotopic labeling, and what enzymes mediate degradation?

Q. Metabolic Studies

  • ¹⁴C-Labeling : Administer ¹⁴C-labeled compound to rat hepatocytes; LC-MS/MS identifies hydroxylated metabolites (e.g., 3-(5,6-dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-ol).
  • Enzyme Inhibition : CYP3A4 knockout models reduce metabolite formation by 80%, implicating cytochrome P450 in oxidation .

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